molecular formula C5H6N2O2S B3052820 4-Amino-3-methylisothiazole-5-carboxylic acid CAS No. 4592-56-7

4-Amino-3-methylisothiazole-5-carboxylic acid

Cat. No.: B3052820
CAS No.: 4592-56-7
M. Wt: 158.18 g/mol
InChI Key: LBAJXFHZXYACIP-UHFFFAOYSA-N
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Description

4-Amino-3-methylisothiazole-5-carboxylic acid (CAS 4592-56-7) is a heterocyclic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The compound's structure, featuring both amino and carboxylic acid functional groups on an isothiazole ring, allows for further functionalization and incorporation into more complex molecules . As a result, it is a valuable precursor for the development of novel compounds with potential pharmacological activities, and it is listed as an impurity in pharmaceuticals like Ceftibuten . Researchers utilize this compound in the synthesis of complex amides and other derivatives . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is strictly for Laboratory Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAJXFHZXYACIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628524
Record name 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4592-56-7
Record name 4-Amino-3-methyl-5-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4592-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methylisothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitroisothiazole with ammonia, followed by reduction to yield the desired amino compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methylisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
Research has indicated that derivatives of 4-amino-3-methylisothiazole-5-carboxylic acid exhibit antiviral properties. One study synthesized several compounds based on this structure, demonstrating effectiveness against poliovirus and other viral pathogens . The mechanism involves the inhibition of viral replication, making these compounds potential candidates for antiviral drug development.

Anti-inflammatory Properties:
Another significant application is in the field of anti-inflammatory agents. Compounds derived from this compound have shown promise in reducing inflammation through modulation of immune responses. A study highlighted the immunological activity of these compounds, particularly their effects on T-cell and B-cell mitogens in vitro, indicating their potential use in treating autoimmune diseases .

Cancer Therapy:
The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, isothiazole derivatives have been identified as effective against various cancer cell lines, suggesting their role as chemotherapeutic agents .

Agricultural Applications

Plant Growth Regulators:
this compound derivatives are being investigated as plant growth regulators. Their ability to influence plant growth and development has been documented, with potential applications in enhancing crop yields and resistance to pests .

Fungicides:
The compound's derivatives have been synthesized as fungicides, showing efficacy against various fungal pathogens affecting crops. This application is particularly relevant in sustainable agriculture, where chemical fungicides are being replaced with less harmful alternatives .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. For example, certain derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammatory processes .

Microbiological Applications:
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can act against a range of bacteria and fungi, making it a candidate for developing new antibiotics or preservatives in food science .

Table 1: Biological Activities of this compound Derivatives

Derivative Activity IC50 (µM) Reference
Ethyl 5-(2-isopropylaminoacetamido)-3-methylisothiazole-4-carboxylateAntiviral24
Ethyl 5-(2-morpholinoacetamido)-3-methylisothiazole-4-carboxylateAnti-inflammatory30
Ethyl 5-(2-(4-chlorophenylamino)acetamido)-3-methylisothiazole-4-carboxylateAnticancer15

Table 2: Agricultural Applications of Derivatives

Derivative Application Efficacy (%) Reference
Isothiazole-based fungicideFungal pathogen control85
Plant growth regulator derivativeCrop yield enhancement20

Mechanism of Action

The mechanism of action of 4-Amino-3-methylisothiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on heterocycle type, substituent positions, and functional groups:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Amino-3-methylisothiazole-4-carboxylic acid Isothiazole 3-methyl, 5-amino, 4-carboxylic acid C₅H₆N₂O₂S 158.18 High density (1.532 g/cm³); used in medicinal chemistry
5-Amino-3-methylisoxazole-4-carboxylic acid Isoxazole 3-methyl, 5-amino, 4-carboxylic acid C₅H₆N₂O₃ 142.11 Solid-phase peptide synthesis; planar structure
5-Amino-3-methylimidazole-4-carboxylic acid Imidazole 3-methyl, 5-amino, 4-carboxylic acid C₅H₇N₃O₂ 141.13 Basic due to dual nitrogen atoms; potential enzyme interactions
Ethyl 4-amino-3-benzoylamino-thiazole-5-carboxylate Thiazole 3-benzoylamino, 4-amino, 5-carboxylate C₁₃H₁₃N₃O₃S 291.33 Crystallographically characterized; used in multicomponent reactions
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Isoxazole 3-methoxy, 4-amino, 5-carboxylate C₆H₈N₂O₄ 172.14 Intramolecular hydrogen bonding; planar conformation

Key Differences in Properties and Reactivity

  • Heterocycle Core :

    • Isothiazole (S at position 1, N at 2): Higher thermal stability and resistance to ring-opening compared to isoxazole .
    • Isoxazole (O at position 1, N at 2): More prone to hydrolysis and ring-opening due to weaker S-O vs. S-S bonds .
    • Thiazole (S at position 1, N at 3): Common in pharmaceuticals (e.g., sulfonamides) due to enhanced hydrogen-bonding capacity .
    • Imidazole (N at positions 1 and 3): Increased basicity and participation in enzymatic interactions .
  • Substituent Effects :

    • Carboxylic Acid Position : In isothiazoles, shifting the carboxylic acid from position 4 to 5 alters acidity (pKa) and solubility. For example, 5-carboxylic acid derivatives may exhibit stronger hydrogen-bonding interactions .
    • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

Biological Activity

4-Amino-3-methylisothiazole-5-carboxylic acid (AMCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula: C5H6N2O2S
  • Molecular Weight: 158.178 g/mol

The compound features an isothiazole ring, with amino and carboxylic acid functional groups that are crucial for its biological interactions. The unique arrangement of these groups enhances its reactivity and potential applications in medicinal chemistry.

Antimicrobial Properties

AMCA has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has highlighted AMCA's anticancer potential, particularly in targeting leukemia and colon cancer cells. In vitro studies demonstrated significant inhibition of cell proliferation in human biphenotypic B cell myelomonocytic leukemia (MV4-11) and colon adenocarcinoma cell lines (LoVo and LoVo/DX) . The mechanism appears to involve selective cytotoxicity, minimizing damage to normal cells while effectively targeting cancerous ones.

The biological activity of AMCA can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: AMCA may inhibit specific enzymes involved in cancer progression or microbial growth, thereby exerting its therapeutic effects .
  • Receptor Modulation: The compound's functional groups facilitate interactions with cellular receptors, influencing signaling pathways associated with cell proliferation and survival .

Comparative Analysis

Compound NameStructureKey Features
This compoundStructureExhibits strong antimicrobial and anticancer activity
5-Amino-3-methylisothiazole-4-carboxylic acidStructureSimilar structure but different positioning of functional groups
5-Hydrazino-3-methylisothiazole-4-carboxylic acidStructureNew derivatives with promising anticancer activity

The comparison highlights how variations in the positioning of functional groups significantly affect the biological profiles of these compounds.

Case Studies

  • Anticancer Efficacy
    • A study synthesized derivatives of AMCA and evaluated their anticancer activity using MTT assays. The most active compounds showed IC50 values below 30 µg/mL against MV4-11 cells, indicating potent antiproliferative effects .
  • Antimicrobial Testing
    • In a series of antimicrobial assays, AMCA demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-3-methylisothiazole-5-carboxylic acid, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, organic solvents) . Key factors include reagent stoichiometry, solvent polarity, and reaction time. For example, coupling with ethylamine derivatives requires precise base selection (e.g., triethylamine) to avoid side reactions. Intermediate purification via column chromatography (e.g., ethyl acetate/hexane systems) is critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~170 ppm for carboxylic carbons) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • Chromatography : HPLC or TLC with UV detection to confirm homogeneity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 173.03 for C6_6H8_8N2_2O2_2S) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation. Stability studies show degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of derivatives using this compound as a precursor?

  • Methodological Answer :

  • Reflux Optimization : For heterocyclic derivatives (e.g., indole-based analogs), reflux in acetic acid with sodium acetate (3–5 hours) achieves >90% conversion .
  • Coupling Efficiency : Pre-activation of the carboxylic acid with EDCI/HOBt (1:1 molar ratio) in DMF improves coupling yields with amines to >85% .
  • Table 1 : Example reaction parameters:
ParameterOptimal RangeYield (%)
Temperature20–25°C80–85
SolventDMF or THF75–90
Reaction Time12–24 hours85–90

Q. How can discrepancies in biological activity data for derivatives of this compound be systematically investigated?

  • Methodological Answer :

  • Structural Confirmation : Use canonical SMILES (e.g., CC1=NC(=C(S1)C(=O)O)C2CC2 ) and InChI keys to validate compound identity, addressing naming ambiguities in databases .
  • Bioactivity Profiling : Compare IC50_{50} values across standardized assays (e.g., enzyme inhibition) with controls. For example, inconsistencies in tumor cell line data may arise from impurity levels >5% .

Q. What strategies are effective in resolving spectral contradictions (e.g., 1H^1H NMR splitting patterns) for isothiazole-carboxylic acid derivatives?

  • Methodological Answer :

  • Decoupling Experiments : Use 1H^1H-13C^{13}C HSQC to assign overlapping proton signals (e.g., methyl vs. cyclopropyl protons) .
  • Computational Validation : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility reports for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Testing : Use dynamic light scattering (DLS) to quantify aggregation in solvents like DMSO or ethanol. Recent studies show pH-dependent solubility (e.g., >50 mg/mL at pH 7.4 vs. <10 mg/mL at pH 2.0) .
  • Table 2 : Solubility profile:
SolventSolubility (mg/mL)pH
DMSO55 ± 37.4
Ethanol12 ± 27.0
Water8 ± 12.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-methylisothiazole-5-carboxylic acid
Reactant of Route 2
4-Amino-3-methylisothiazole-5-carboxylic acid

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